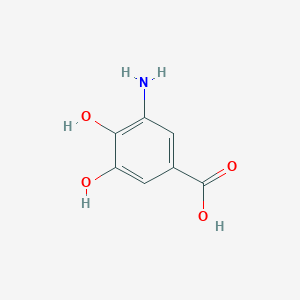
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The synthesis begins with the preparation of the 3-methylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the isoxazole ring with a suitable propylating agent to introduce the 3-(3-methylisoxazol-5-yl)propyl group.
Thiadiazole Ring Formation: The thiadiazole ring is then formed by reacting the intermediate with thiosemicarbazide under cyclization conditions.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an appropriate carboxylic acid derivative and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiadiazoles.
科学的研究の応用
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-sulfonamide
- 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-thiol
Uniqueness
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-7-6-9(17-14-7)4-3-5-12-11(16)10-8(2)13-15-18-10/h6H,3-5H2,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDANVIOGHNCPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=C(N=NS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2361867.png)





![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)

